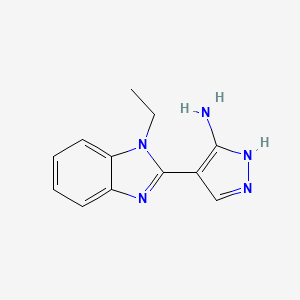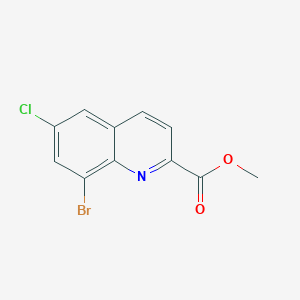![molecular formula C9H17NO4 B6628149 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone, also known as MEMM, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas including medicine, biochemistry, and pharmacology. MEMM is a morpholine derivative that contains a ketone and an ether functional group. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone is not fully understood. However, studies have shown that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thus reducing inflammation. The compound has also been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone may exhibit antitumor, anti-inflammatory, and antioxidant activity. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone in lab experiments is its low toxicity profile. The compound has been shown to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of using 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone. One potential area of research is the development of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone-based drugs for the treatment of cancer. The compound has been shown to exhibit antitumor activity and may be a promising candidate for further drug development. Another potential area of research is the development of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone-based anti-inflammatory and antioxidant agents. The compound has been shown to inhibit the production of pro-inflammatory cytokines and scavenge free radicals, which may make it a promising candidate for further research in these areas. Finally, further studies are needed to fully understand the mechanism of action of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone and its potential applications in scientific research.
Synthesis Methods
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone can be synthesized using various methods, including the reaction of 2-(bromomethyl)-6-methylmorpholine with sodium methoxide in methanol. Another method involves the reaction of 2-(chloromethyl)-6-methylmorpholine with potassium tert-butoxide in methanol. The compound can also be synthesized using a one-pot method involving the reaction of 2-(bromomethyl)-6-methylmorpholine with potassium tert-butoxide in methanol followed by the addition of dimethyl sulfate and sodium methoxide.
Scientific Research Applications
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity and has been tested against various cancer cell lines. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. The compound has also been studied for its potential use as an antioxidant and has been shown to scavenge free radicals.
properties
IUPAC Name |
1-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7-3-10(9(12)6-13-2)4-8(5-11)14-7/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGCMATZMOJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)


![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
